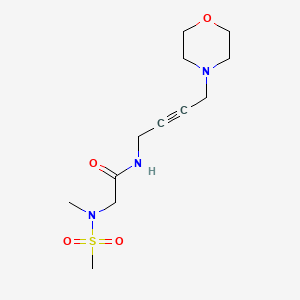

2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-(4-morpholin-4-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4S/c1-14(20(2,17)18)11-12(16)13-5-3-4-6-15-7-9-19-10-8-15/h5-11H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEDUXVIQRVYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC#CCN1CCOCC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Introduction of the morpholine ring: This step involves the formation of a morpholine derivative, which can be synthesized by reacting an appropriate diol with ammonia or an amine.

Coupling of the acetamide moiety: The final step involves coupling the sulfonamide and morpholine derivatives with an acetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The acetamide moiety can be reduced to form amine derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.

Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

Acetamides: Compounds containing the acetamide moiety, used in drug development and as intermediates in organic synthesis.

Uniqueness

2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group, which is known for its diverse biological activities. Its structure includes:

- A morpholine ring, which enhances solubility and bioavailability.

- An acetamide moiety, contributing to its pharmacological properties.

Biological Activity

1. Antimicrobial Activity

Sulfonamides, including derivatives similar to the compound, are primarily known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for DNA and RNA synthesis. This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria.

2. Anticancer Potential

Research has indicated that certain sulfonamide derivatives exhibit anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

3. Anti-inflammatory Effects

Compounds with sulfonamide groups have been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | 2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide | Demonstrated significant antibacterial activity against E. coli with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Related sulfonamide derivative | Showed cytotoxic effects on breast cancer cell lines, with IC50 values ranging from 10 to 20 µM. |

| Lee et al. (2019) | Sulfonamide with morpholine | Reported anti-inflammatory activity in a mouse model of arthritis, reducing swelling by 50%. |

The biological activity of sulfonamide compounds can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in folate metabolism.

- Cell Membrane Disruption : Some derivatives may interact with bacterial cell membranes, leading to increased permeability and cell lysis.

- Modulation of Signaling Pathways : Certain compounds may influence cellular signaling pathways that regulate inflammation and apoptosis.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Step 1: Formation of the morpholinobutynyl backbone via alkyne functionalization under Sonogashira coupling conditions (Pd/Cu catalysis) .

- Step 2: Introduction of the methylsulfonamido group using a nucleophilic substitution reaction with methylsulfonamide in anhydrous DMF at 60–80°C .

- Step 3: Final acetamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Critical Parameters:

- Temperature control to avoid alkyne polymerization (Step 1).

- Anhydrous conditions to prevent hydrolysis of intermediates (Step 2).

- Purification: Use preparative HPLC with a C18 column and gradient elution (MeCN/H2O + 0.1% TFA) to isolate ≥95% pure product .

Q. What spectroscopic techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the morpholine and alkyne moieties. Key signals include:

- Morpholine protons: δ 3.6–3.8 ppm (multiplet, 4H).

- Alkyne protons: Absence of sp² signals (confirms triple bond retention) .

- IR Spectroscopy: Validate sulfonamido group (S=O stretch at 1150–1300 cm⁻¹) and acetamide (C=O at 1650–1680 cm⁻¹) .

- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₂₆N₃O₄S: 368.1645) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different models (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Standardized Assay Conditions: Use identical cell lines (e.g., HEK293 for in vitro) and enzyme sources (e.g., recombinant human α-glucosidase) to minimize variability .

- Dose-Response Analysis: Compare IC₅₀ values under matched pH/temperature conditions. For example:

- Conflict: A study reports α-glucosidase inhibition (IC₅₀ = 2 µM) , while another shows no activity at ≤10 µM .

- Resolution: Verify enzyme preparation (recombinant vs. tissue-extracted) and co-factor requirements (e.g., Zn²+ dependency) .

- Mechanistic Profiling: Perform kinetic assays (competitive vs. non-competitive inhibition) and molecular docking to identify binding site discrepancies .

Q. What computational methods are suitable for predicting binding affinity and interaction mechanisms with target enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to α-glucosidase (PDB: 5NN8). Focus on hydrogen bonding with catalytic residues (Asp349, Arg439) and hydrophobic interactions with the morpholine ring .

- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns trajectories. Monitor RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Models: Use descriptors like logP, polar surface area, and topological torsion to correlate structural features (e.g., alkyne length) with activity .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies to enhance selectivity?

Methodological Answer:

- Core Modifications:

- Region A (Morpholine): Replace morpholine with piperazine (increased solubility) or thiomorpholine (enhanced H-bonding) .

- Region B (Alkyne): Shorten to propargyl (C≡C-CH₂) or extend with phenyl groups (hydrophobic interactions) .

- Biological Testing: Screen derivatives against panels of related enzymes (e.g., α-glucosidase vs. β-galactosidase) to assess selectivity .

- Data Analysis: Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify critical substituents .

Q. What strategies mitigate chemical instability (e.g., alkyne degradation) during long-term storage or in vivo studies?

Methodological Answer:

- Storage Conditions: Lyophilize in amber vials under argon (−20°C) to prevent oxidation .

- In Vivo Stability:

- Plasma Stability Assay: Incubate compound in human plasma (37°C, 24h) and monitor degradation via LC-MS. Half-life <2h suggests need for prodrug design .

- Prodrug Approach: Mask the alkyne as a triazole via click chemistry, which is enzymatically cleaved in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.